Bromofluoropropane
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Overview
Description
Bromofluoropropane, specifically 1-Bromo-3-fluoropropane, is an organic compound with the molecular formula C₃H₆BrF. It is a clear, colorless liquid with a molecular weight of 140.98 g/mol . This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoropropane can be synthesized through the halogenation of propane. The process involves the substitution of hydrogen atoms in propane with bromine and fluorine atoms. The reaction typically requires a catalyst and specific conditions to ensure the correct placement of the halogen atoms .
Industrial Production Methods: Industrial production of 1-Bromo-3-fluoropropane involves large-scale halogenation reactions. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoropropane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, using NaOH can produce 3-fluoropropanol.
Elimination Reactions: Typically yield alkenes such as 3-fluoropropene.
Scientific Research Applications
1-Bromo-3-fluoropropane is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoropropane involves its reactivity with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. These reactions are crucial in the synthesis of different compounds and materials .
Comparison with Similar Compounds
1-Bromo-2-fluoropropane: Similar in structure but with the fluorine atom on the second carbon.
1-Iodo-3-fluoropropane: Contains an iodine atom instead of bromine.
3-Bromo-1-fluoropropane: Another isomer with different positioning of halogen atoms
Uniqueness: 1-Bromo-3-fluoropropane is unique due to its specific halogen placement, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in targeted chemical synthesis and research applications .
Properties
CAS No. |
62135-12-0 |
---|---|
Molecular Formula |
C3H6BrF |
Molecular Weight |
140.98 g/mol |
IUPAC Name |
1-bromo-1-fluoropropane |
InChI |
InChI=1S/C3H6BrF/c1-2-3(4)5/h3H,2H2,1H3 |
InChI Key |
ZAONJNQXCRQBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(F)Br |
Origin of Product |
United States |
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